2-[1-(2-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c20-15-8-2-1-7-14(15)19(24)23-11-5-6-13(12-23)18-21-16-9-3-4-10-17(16)22-18/h1-4,7-10,13H,5-6,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYIZFYZKFQQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the fluorobenzoyl group through acylation reactions. The final step involves the formation of the benzodiazole ring through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: The fluorobenzoyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-[1-(2-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(2-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance the compound’s binding affinity to these targets, while the benzodiazole ring can modulate its pharmacological activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- Substituent Flexibility : The 2-fluorobenzoyl group in the target compound distinguishes it from analogs like 1-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole, which lacks acyl substitution. Acyl groups often improve metabolic stability compared to alkyl or aryl substitutions .
- Electronic Effects : Fluorine in the 2-fluorobenzoyl group may enhance binding to hydrophobic pockets or reduce oxidative metabolism, as seen in fluorinated antiviral agents .
- Benzodiazole vs.
Physicochemical Data
| Property | Target Compound (Predicted) | 1-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole | N-Piperidinyl Etonitazene |
|---|---|---|---|
| Molecular Weight | ~350-370 g/mol | 274.20 g/mol | 408.50 g/mol |
| LogP (Lipophilicity) | ~3.5 (moderate) | 2.1 | 4.2 |
| Solubility | Low (fluorobenzoyl) | Moderate (hydrochloride salt) | Very low |
Pharmacological and Binding Studies
Antiviral Activity
- 2-(2-Chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-benzimidazole : Demonstrated inhibition of viral budding in herpes models, possibly due to fluorobenzyl interactions with Tsg101 .
Hypothetical Insights for Target Compound: The 2-fluorobenzoyl group may enhance binding to kinases or proteases compared to non-acylated analogs, though experimental validation is needed. Its lipophilicity (predicted LogP ~3.5) suggests moderate blood-brain barrier penetration, relevant for neurological targets .
Biological Activity
2-[1-(2-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole core linked to a piperidine moiety substituted with a fluorobenzoyl group. Its molecular formula is C17H18FN3, and it has a molecular weight of approximately 295.35 g/mol. The presence of the fluorine atom may enhance lipophilicity and influence biological interactions.
Pharmacological Properties
Research indicates that derivatives of benzodiazole exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Benzodiazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds with similar structures have been tested against various strains of bacteria and fungi, demonstrating promising results in inhibiting growth .
- Antitumor Activity : Some studies have reported that benzodiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in tumor cells .
- Neuroprotective Effects : Certain derivatives have been evaluated for their potential in treating neurodegenerative diseases. They may act as acetylcholinesterase inhibitors, which are crucial for managing conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the benzodiazole ring and piperidine nitrogen can significantly affect the biological activity of these compounds. For example:
- Substitution Patterns : The introduction of electron-withdrawing groups like fluorine enhances potency against specific biological targets. Compounds with halogen substitutions have shown improved interaction with receptor sites .
- Linker Variations : Alterations in the piperidine linker can modify pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) profiles .
Case Study 1: Antimicrobial Activity
A study investigated various benzodiazole derivatives against Gram-positive and Gram-negative bacteria. Among them, a derivative similar to 2-[1-(2-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Neuroprotective Potential
In vitro assays demonstrated that certain benzodiazole derivatives could inhibit acetylcholinesterase activity effectively. One compound showed an IC50 value significantly lower than that of standard drugs used for treating Alzheimer's disease, indicating potential as a therapeutic agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[1-(2-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole, and how can reaction conditions be optimized?
- Methodology :
- Microwave-assisted synthesis ( ): Utilize microwave irradiation with ethanol and 0.05% HCl to accelerate reaction rates and improve yield. This method reduces side reactions compared to conventional heating.
- Catalyst selection : Employ transition metal catalysts (e.g., Cu(I) for click chemistry) in solvent systems like DMF or THF to facilitate piperidine-benzodiazole coupling ().
- Purification : Use column chromatography with silica gel and validate purity via melting point analysis and elemental composition (C, H, N) matching ().
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR spectroscopy : Analyze - and -NMR to confirm the integration of the fluorobenzoyl group (δ ~7.4–8.0 ppm for aromatic protons) and piperidinyl protons (δ ~1.5–3.5 ppm) ().
- FT-IR : Identify characteristic stretches (e.g., C=O at ~1680 cm, C-F at ~1220 cm) ().
- Mass spectrometry : Use HRMS to verify the molecular ion peak ([M+H]) and fragmentation patterns ().
Advanced Research Questions
Q. How can contradictions between theoretical and experimental NMR data be resolved during structural validation?
- Methodology :
- Computational modeling : Perform density functional theory (DFT) calculations to simulate NMR spectra and compare with experimental data. Adjust for solvent effects (e.g., DMSO-d) and conformational flexibility ().
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals, particularly for overlapping piperidinyl or benzodiazole protons ().
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase) (). Focus on the fluorobenzoyl group’s role in hydrophobic pocket binding.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking poses ( ).
Q. How does the 2-fluorobenzoyl substituent influence the compound’s bioactivity and pharmacokinetic properties?
- Methodology :
- SAR studies : Compare IC values of analogs with/without fluorine. Fluorine enhances metabolic stability and membrane permeability due to its electronegativity and lipophilicity ( ).
- In vitro assays : Test inhibition of targets like kinases or proteases using fluorogenic substrates ().
Q. What challenges arise in achieving regioselectivity during the synthesis of benzodiazole-piperidine hybrids?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
